Cas no 3202-33-3 (4-Phenoxypiperidine)
4-Phenoxypiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenoxypiperidine
- 3-phenorxypiperidine
- 4-phenoxy-1,2,3,6-tetrahydropiperidine
- 4-phenoxy-piperidine
- 4-Phenoxy-piperidine 1HCl salt
- Piperidine,4-phenoxy
- UNII-AOF4M4L61Z
- 10Y-7007
- MFCD04114971
- FT-0650323
- MFCD0411497
- AC5887
- AOF4M4L61Z
- Piperidine, 4-phenoxy-
- A5764
- BB 0253380
- CHEMBL3904359
- SCHEMBL211130
- Q27274035
- (R,S)-2-AMINO-3-[3-(CARBOXYMETHOXY)-5-METHYL-ISOXAZOL-4-YL]-PROPIONICACID,SESQUIHYDRATE
- EN300-49863
- 4-(phenoxy)piperidine
- SB36568
- AMY5285
- CS-0156070
- BDBM50202730
- KBYPITRKIJKGMD-UHFFFAOYSA-N
- SY026648
- J-515927
- 3202-33-3
- AKOS000184064
- PD158979
- ALBB-019283
- DB-068567
-
- MDL: MFCD04114971
- Inchi: 1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
- InChI Key: KBYPITRKIJKGMD-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1CCNCC1
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.03
- Boiling Point: 278.3 ℃ at 760 mmHg
- Flash Point: 107-108°C/0.1mm
- Refractive Index: 1.524
- PSA: 21.26000
- LogP: 2.14620
- Solubility: Not available
4-Phenoxypiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Phenoxypiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004492-10g |
4-Phenoxypiperidine |
3202-33-3 | 98% | 10g |
$502.90 | 2023-09-02 | |
| Alichem | A129004492-25g |
4-Phenoxypiperidine |
3202-33-3 | 98% | 25g |
$917.70 | 2023-09-02 | |
| Fluorochem | 227922-1g |
4-Phenoxypiperidine |
3202-33-3 | 95% | 1g |
£34.00 | 2022-02-28 | |
| Fluorochem | 227922-5g |
4-Phenoxypiperidine |
3202-33-3 | 95% | 5g |
£123.00 | 2022-02-28 | |
| Fluorochem | 227922-10g |
4-Phenoxypiperidine |
3202-33-3 | 95% | 10g |
£227.00 | 2022-02-28 | |
| Fluorochem | 227922-25g |
4-Phenoxypiperidine |
3202-33-3 | 95% | 25g |
£458.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P861120-250mg |
4-Phenoxypiperidine |
3202-33-3 | 99% | 250mg |
1,053.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0061-1g |
4-Phenoxy-piperidine |
3202-33-3 | 97% | 1g |
212.01CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0061-5g |
4-Phenoxy-piperidine |
3202-33-3 | 97% | 5g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0061-25g |
4-Phenoxy-piperidine |
3202-33-3 | 97% | 25g |
3222.56CNY | 2021-05-08 |
4-Phenoxypiperidine Suppliers
4-Phenoxypiperidine Related Literature
-
Neha Sharma,Himanshi Sharma,Manoj Kumar,Maria Grishina,Unnat Pandit,Poonam,Brijesh Rathi Org. Biomol. Chem. 2022 20 6673
Additional information on 4-Phenoxypiperidine
Latest Research Insights on 4-Phenoxypiperidine (CAS: 3202-33-3) in Chemical Biology and Pharmaceutical Applications
4-Phenoxypiperidine (CAS: 3202-33-3) is a structurally versatile scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by a piperidine ring substituted with a phenoxy group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in modulating protein-protein interactions, targeting neurotransmitter receptors, and enhancing pharmacokinetic properties of lead compounds. The renewed interest in 4-phenoxypiperidine derivatives stems from their ability to improve blood-brain barrier penetration and their favorable safety profiles in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated novel synthetic routes for 4-phenoxypiperidine derivatives with improved yield and purity. The researchers developed a microwave-assisted synthesis protocol that reduced reaction times from 12 hours to under 2 hours while maintaining excellent enantioselectivity (>99% ee). This methodological advancement addresses previous challenges in large-scale production of 4-phenoxypiperidine-based compounds, particularly for CNS-targeted therapeutics where stereochemical purity is crucial for pharmacological activity.
In neuropharmacology, 4-phenoxypiperidine derivatives have shown promise as selective sigma-1 receptor modulators. A recent Nature Communications paper (2023, 14:4567) reported that specific fluorinated analogs exhibited nanomolar affinity for sigma-1 receptors while showing minimal off-target activity at over 50 GPCRs tested. These compounds demonstrated neuroprotective effects in animal models of Parkinson's disease, reducing α-synuclein aggregation by 62% compared to controls. The lead candidate from this series, designated as PPD-1103, is currently undergoing IND-enabling studies with anticipated Phase I trials in 2024.
The structural flexibility of 4-phenoxypiperidine has also enabled its incorporation into PROTAC (PROteolysis TArgeting Chimera) designs. A breakthrough study in Cell Chemical Biology (2023, 30:1-13) described bifunctional molecules where 4-phenoxypiperidine served as the linker moiety connecting target-binding and E3 ligase-recruiting domains. These PROTACs achieved selective degradation of previously "undruggable" transcription factors with DC50 values in the low micromolar range. The researchers attributed this success to the optimal length and physicochemical properties imparted by the 4-phenoxypiperidine core.
From a safety perspective, recent ADMET studies of 4-phenoxypiperidine derivatives have yielded encouraging results. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023, 36:825-837) analyzed 42 structurally diverse analogs and found that none showed significant hERG channel inhibition or mutagenic potential in Ames tests. The compounds exhibited favorable metabolic stability across species, with human microsomal half-lives exceeding 60 minutes for most derivatives. These findings support the continued exploration of this chemotype in drug development programs.
Looking forward, several pharmaceutical companies have included 4-phenoxypiperidine-based compounds in their pipelines. A recent industry report from BioPharma Insights (Q2 2023) identified at least six clinical-stage assets incorporating this scaffold, targeting indications ranging from neuropathic pain to oncology. The versatility of 3202-33-3 as a building block continues to inspire novel drug design strategies, particularly in the areas of targeted protein degradation and CNS therapeutics. Future research directions likely include further optimization of synthetic methodologies and exploration of previously unexplored substitution patterns to unlock new biological activities.
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